6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
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Overview
Description
6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound characterized by its unique structure and properties
Preparation Methods
The synthesis of 6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves multiple steps, typically starting from commercially available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify its electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic devices due to its unique electronic properties.
Materials Science: The compound’s structural characteristics make it suitable for creating novel materials with specific mechanical and thermal properties.
Biological Studies: It can be used as a probe in biological systems to study interactions at the molecular level.
Industrial Applications: Its stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its unique structure allows it to interact with specific molecular targets, influencing pathways involved in electronic conduction and chemical reactivity. The presence of bromine and ethylhexyl groups plays a crucial role in modulating its properties and interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene stands out due to its unique combination of bromine and ethylhexyl groups, which impart distinct electronic and structural properties. Similar compounds include:
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its photocatalytic properties.
1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: Used in optoelectronic applications.
2,4,5,6-tetrakis(3,6-dibromo-9H-carbazol-9-yl)isophthalonitrile: Utilized in organic electronics.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72Br2S2Si2/c1-9-17-21-33(13-5)29-51(30-34(14-6)22-18-10-2)39-25-38-40(26-37(39)45-41(51)27-43(47)49-45)52(31-35(15-7)23-19-11-3,32-36(16-8)24-20-12-4)42-28-44(48)50-46(38)42/h25-28,33-36H,9-24,29-32H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLJMNQKJDVYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si]1(C2=CC3=C(C=C2C4=C1C=C(S4)Br)[Si](C5=C3SC(=C5)Br)(CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72Br2S2Si2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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